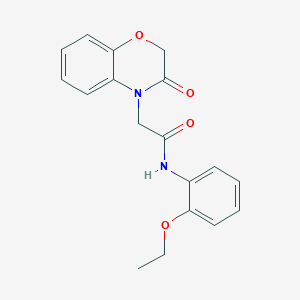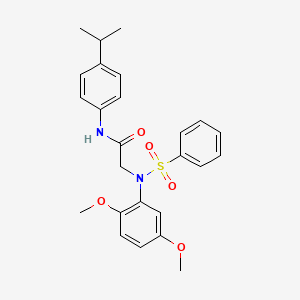![molecular formula C16H13ClF3NO3 B6107653 3-chloro-4-ethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B6107653.png)
3-chloro-4-ethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-4-ethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide, also known as TFB-TBOA, is a chemical compound that belongs to the family of benzoic acid derivatives. It is a potent and selective inhibitor of the glutamate transporter EAAT1, which is responsible for removing excess glutamate from the synaptic cleft. TFB-TBOA has been widely studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Mechanism of Action
3-chloro-4-ethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide exerts its pharmacological effects by inhibiting the activity of the glutamate transporter EAAT1. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and excess glutamate can lead to excitotoxicity and neuronal damage. EAAT1 is responsible for removing excess glutamate from the synaptic cleft, and inhibition of EAAT1 by this compound leads to an increase in extracellular glutamate levels. This increase in glutamate levels can activate presynaptic metabotropic glutamate receptors, leading to a reduction in glutamate release and a decrease in excitotoxicity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. In addition to its anti-seizure and neuroprotective effects, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. This compound has also been shown to reduce inflammation and oxidative stress in animal models of stroke and traumatic brain injury.
Advantages and Limitations for Lab Experiments
3-chloro-4-ethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide has several advantages for use in laboratory experiments. It is a highly selective inhibitor of EAAT1, which allows for precise modulation of glutamate levels in the brain. This compound is also relatively stable and can be easily synthesized in large quantities. However, this compound has some limitations, including its poor solubility in aqueous solutions and its potential off-target effects on other glutamate transporters.
Future Directions
There are several future directions for research on 3-chloro-4-ethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide. One area of interest is the development of more potent and selective inhibitors of EAAT1. Another area of interest is the investigation of this compound's potential therapeutic applications in other neurological disorders, such as traumatic brain injury and multiple sclerosis. Additionally, the molecular mechanisms underlying this compound's neuroprotective effects and cognitive enhancement effects warrant further investigation.
Synthesis Methods
The synthesis of 3-chloro-4-ethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide involves several steps, starting from the reaction of 4-trifluoromethoxyaniline with 3-chloro-4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with sodium hydride and N-chlorosuccinimide to form the final product. The yield of this compound can be improved by optimizing the reaction conditions and purification methods.
Scientific Research Applications
3-chloro-4-ethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide has been extensively studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, this compound has been shown to reduce the severity and frequency of seizures in animal models of epilepsy. It has also been shown to improve the outcome of stroke by reducing the size of the infarct and improving neurological function. This compound has also been investigated for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
3-chloro-4-ethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO3/c1-2-23-14-8-3-10(9-13(14)17)15(22)21-11-4-6-12(7-5-11)24-16(18,19)20/h3-9H,2H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOLKWCUJTVXBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-bromobenzoyl)amino]phenyl 4-nitrobenzoate](/img/structure/B6107573.png)
![2-{4-[(4-methyl-1-phthalazinyl)amino]phenyl}acetamide](/img/structure/B6107580.png)
![(3-chlorophenyl)[1-(3-thienylsulfonyl)-3-piperidinyl]methanone](/img/structure/B6107587.png)
![2-chloro-N-[2-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B6107590.png)
![3-[2-(3-fluorophenyl)ethyl]-1-(3-furoyl)piperidine](/img/structure/B6107598.png)
![2-[4-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6107609.png)

![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6107613.png)
![N-cyclobutyl-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide](/img/structure/B6107620.png)

![2-[1-cyclopentyl-4-(2,3,4-trimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6107640.png)
![1-[2-(4-fluorophenyl)ethyl]-4-(isopropylamino)-2-pyrrolidinone](/img/structure/B6107663.png)

![[5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B6107672.png)